1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-phenyl group, a hydroxyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 4-Chloro-phenyl Group: This step often involves the use of a Friedel-Crafts acylation reaction where the pyrazole ring is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-Chloro-phenyl)-4-oxo-1H-pyrazole-3-carboxylic acid ethyl ester.
Reduction: 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl alcohol.
Substitution: 1-(4-Amino-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism by which 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups facilitate binding to active sites, while the 4-chloro-phenyl group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(4-Chloro-phenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester
Comparison:
- Structural Differences: The position and type of substituents on the pyrazole ring and the ester group can significantly influence the compound’s reactivity and biological activity.
- Uniqueness: 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDIBUHUFFFVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352618 |
Source
|
Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26724181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26502-56-7 |
Source
|
Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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